
N-(2,3-dimethylphenyl)-8-ethoxy-2-oxo-2H-chromene-3-carboxamide
Übersicht
Beschreibung
N-(2,3-dimethylphenyl)-8-ethoxy-2-oxo-2H-chromene-3-carboxamide, also known as CDM-1, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of N-(2,3-dimethylphenyl)-8-ethoxy-2-oxo-2H-chromene-3-carboxamide involves the inhibition of proteasome activity, which leads to the accumulation of misfolded proteins and subsequent induction of apoptosis in cancer cells. In neurodegenerative diseases, N-(2,3-dimethylphenyl)-8-ethoxy-2-oxo-2H-chromene-3-carboxamide has been shown to activate the Nrf2/ARE pathway, which leads to the upregulation of antioxidant and detoxification enzymes, resulting in neuroprotection. In inflammation, N-(2,3-dimethylphenyl)-8-ethoxy-2-oxo-2H-chromene-3-carboxamide has been found to inhibit the NF-κB pathway, which is a key regulator of inflammation and immune response.
Biochemical and Physiological Effects:
N-(2,3-dimethylphenyl)-8-ethoxy-2-oxo-2H-chromene-3-carboxamide has been found to have various biochemical and physiological effects, depending on the specific application. In cancer research, N-(2,3-dimethylphenyl)-8-ethoxy-2-oxo-2H-chromene-3-carboxamide has been shown to induce apoptosis, inhibit angiogenesis (formation of new blood vessels), and reduce tumor growth. In neurodegenerative disease research, N-(2,3-dimethylphenyl)-8-ethoxy-2-oxo-2H-chromene-3-carboxamide has been found to improve cognitive function, reduce oxidative stress, and decrease neuroinflammation. In inflammation research, N-(2,3-dimethylphenyl)-8-ethoxy-2-oxo-2H-chromene-3-carboxamide has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of immune cells.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2,3-dimethylphenyl)-8-ethoxy-2-oxo-2H-chromene-3-carboxamide has several advantages for lab experiments, including its high solubility in organic solvents, ability to cross the blood-brain barrier, and low toxicity in animal models. However, N-(2,3-dimethylphenyl)-8-ethoxy-2-oxo-2H-chromene-3-carboxamide also has some limitations, such as its relatively low potency compared to other proteasome inhibitors and the need for further optimization of its pharmacokinetic properties.
Zukünftige Richtungen
There are several future directions for research on N-(2,3-dimethylphenyl)-8-ethoxy-2-oxo-2H-chromene-3-carboxamide, including the development of more potent analogs, optimization of pharmacokinetic properties, and investigation of its potential applications in other fields of medicine. Additionally, further studies are needed to elucidate the specific molecular targets and signaling pathways involved in the therapeutic effects of N-(2,3-dimethylphenyl)-8-ethoxy-2-oxo-2H-chromene-3-carboxamide.
Wissenschaftliche Forschungsanwendungen
N-(2,3-dimethylphenyl)-8-ethoxy-2-oxo-2H-chromene-3-carboxamide has been shown to have potential therapeutic applications in various fields of medicine, including cancer, neurodegenerative diseases, and inflammation. In cancer research, N-(2,3-dimethylphenyl)-8-ethoxy-2-oxo-2H-chromene-3-carboxamide has been found to induce apoptosis (programmed cell death) in cancer cells and inhibit tumor growth in vitro and in vivo. In neurodegenerative disease research, N-(2,3-dimethylphenyl)-8-ethoxy-2-oxo-2H-chromene-3-carboxamide has been shown to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease. In inflammation research, N-(2,3-dimethylphenyl)-8-ethoxy-2-oxo-2H-chromene-3-carboxamide has been found to have anti-inflammatory effects and reduce the production of pro-inflammatory cytokines.
Eigenschaften
IUPAC Name |
N-(2,3-dimethylphenyl)-8-ethoxy-2-oxochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO4/c1-4-24-17-10-6-8-14-11-15(20(23)25-18(14)17)19(22)21-16-9-5-7-12(2)13(16)3/h5-11H,4H2,1-3H3,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSTLHCQGYDMLIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NC3=CC=CC(=C3C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



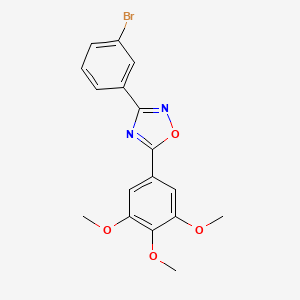
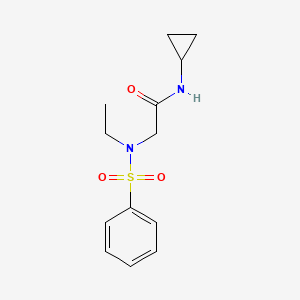
![2-[benzoyl(methyl)amino]-N-(2-phenylethyl)benzamide](/img/structure/B4237561.png)

![N-[2-methyl-5-(2-quinoxalinyl)phenyl]-4-nitrobenzamide](/img/structure/B4237577.png)

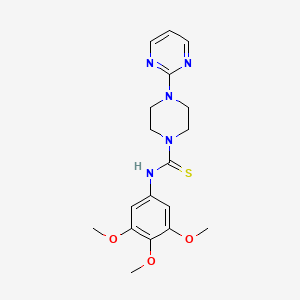
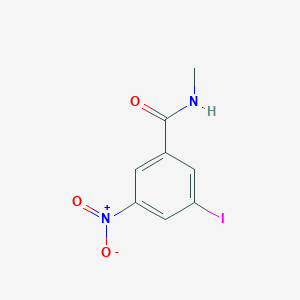

![4-[3-(3-ethoxy-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(4-fluorophenyl)butanamide](/img/structure/B4237621.png)
![N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzenesulfonamide](/img/structure/B4237636.png)
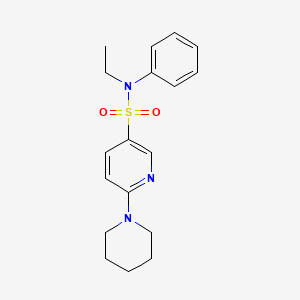
![N-(5-methyl-2-pyridinyl)-2-[(6-phenyl-1,2,4-triazin-3-yl)thio]acetamide](/img/structure/B4237645.png)
![2-{4-[(cyclohexylamino)methyl]-2-ethoxyphenoxy}-N-phenylacetamide hydrochloride](/img/structure/B4237652.png)